molecular formula C15H10N2O2 B1349998 2-phenyl-1,6-naphthyridine-3-carboxylic Acid CAS No. 849020-81-1

2-phenyl-1,6-naphthyridine-3-carboxylic Acid

Cat. No.: B1349998
CAS No.: 849020-81-1
M. Wt: 250.25 g/mol
InChI Key: JIFDGHZNEPJPIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenyl-1,6-naphthyridine-3-carboxylic acid (CAS: 849020-81-1) is a heterocyclic compound featuring a naphthyridine core substituted with a phenyl group at position 2 and a carboxylic acid moiety at position 2. This structure confers unique electronic and steric properties, making it valuable in pharmaceutical and materials research. It is commercially available with a purity of 95% and priced between $299 and $2,370, reflecting its use in specialized applications .

Properties

IUPAC Name

2-phenyl-1,6-naphthyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O2/c18-15(19)12-8-11-9-16-7-6-13(11)17-14(12)10-4-2-1-3-5-10/h1-9H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIFDGHZNEPJPIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C3C=NC=CC3=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90375416
Record name 2-phenyl-1,6-naphthyridine-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849020-81-1
Record name 2-phenyl-1,6-naphthyridine-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Phenyl-1,6-naphthyridine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

The synthesis of 2-phenyl-1,6-naphthyridine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 8-methyl-3-phenyl-pyrano[4,3-b]quinolin-1-one with ammonium hydroxide in a mixture of DMF and water under stirring conditions yields the desired product . Additionally, industrial production methods may involve multistep synthesis, nucleophilic substitution reactions, and cyclization reactions .

Chemical Reactions Analysis

2-phenyl-1,6-naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, which is widely applied for carbon-carbon bond formation . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antimicrobial Activity

One of the prominent applications of 2-phenyl-1,6-naphthyridine-3-carboxylic acid is its antimicrobial properties . Research indicates that naphthyridine derivatives exhibit broad-spectrum antibacterial activity against various strains of bacteria, including those resistant to conventional antibiotics.

Case Study: Antimicrobial Efficacy

A study highlighted the activity of 7-(3-amino-1-pyrrolidinyl)-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid, a derivative of naphthyridine, which showed effectiveness against antibiotic-resistant strains such as Staphylococcus aureus and Escherichia coli . The compound demonstrated superior potency compared to traditional antibiotics like ciprofloxacin.

Bacterial Strain Activity Level Comparison Antibiotic
Staphylococcus aureusHighCiprofloxacin
Escherichia coliModerateOfloxacin

Anticancer Potential

This compound has also been investigated for its anticancer properties . Naphthyridine derivatives have been identified as potential inhibitors of various cancer cell lines.

Case Study: Antitumor Activity

Research focusing on 1,6-naphthyridin-2(1H)-ones revealed that specific derivatives possess significant antitumor activity. For instance, compounds synthesized with modifications at the C3 and C4 positions exhibited selective inhibition against neoplastic cells .

Compound Target Cancer Type IC50 Value (µM)
Compound AMelanoma0.5
Compound BLung Cancer0.8

Neurological Applications

Naphthyridine derivatives are being explored for their potential in treating neurological disorders such as Alzheimer's disease and multiple sclerosis. The ability of these compounds to cross the blood-brain barrier enhances their therapeutic prospects in neuropharmacology .

Case Study: Neuroprotective Effects

A derivative of 2-phenyl-1,6-naphthyridine was tested for neuroprotective effects in vitro and showed promise in reducing neuronal apoptosis under oxidative stress conditions .

Other Therapeutic Applications

The versatility of this compound extends to other therapeutic areas:

  • Anti-inflammatory Agents : Some derivatives have shown anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
  • Antiviral Activity : Certain naphthyridine compounds have been evaluated for their efficacy against viral infections, including hepatitis C virus inhibitors .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

2-(Trifluoromethyl)-1,6-naphthyridine-3-carboxylic Acid (CAS 240408-97-3)
  • Structural Difference : Replaces the phenyl group with a trifluoromethyl (-CF₃) group.
  • Impact :
    • The electron-withdrawing -CF₃ group increases electronegativity, enhancing metabolic stability and altering solubility compared to the phenyl analog.
    • Molecular weight (242.15 g/mol) is higher than the phenyl variant (estimated ~265 g/mol) due to fluorine atoms .
2-Methyl-1,6-naphthyridine-3-carboxylic Acid (CAS 387350-63-2)
  • Structural Difference : Substitutes phenyl with a smaller methyl (-CH₃) group.
  • Impact: Reduced steric hindrance improves solubility in polar solvents.
5,7-Dimethyl-4-oxo-1,4-dihydro-1,6-naphthyridine-3-carboxylic Acid
  • Structural Difference : Incorporates methyl groups at positions 5 and 7, along with a ketone (oxo) at position 3.
  • Impact: The oxo group increases acidity (pKa ~3–4) compared to the non-oxo phenyl analog (pKa ~4–5). Dimethyl substituents may enhance crystallinity and thermal stability .
4-(4-Cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxylic Acid (CAS 1050477-45-6)
  • Structural Difference: Features a dihydro core with multiple substituents (cyano, methoxy, ethoxy, methyl).
  • Impact :
    • Increased molecular complexity and weight (~450 g/mol) may enhance binding specificity in drug targets (e.g., kinase inhibitors).
    • The dihydro structure introduces conformational flexibility, influencing pharmacokinetic properties .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents Solubility (logP) Acidic pKa
2-Phenyl-1,6-naphthyridine-3-carboxylic acid ~265 Phenyl, -COOH ~2.1 (moderate) ~4.5
2-(Trifluoromethyl) analog 242.15 -CF₃, -COOH ~1.8 (lower) ~3.8
2-Methyl analog ~205 -CH₃, -COOH ~1.5 (higher) ~4.2
5,7-Dimethyl-4-oxo analog ~248 -CH₃ (x2), oxo, -COOH ~1.9 ~3.5

Note: Data extrapolated from structural analogs and synthesis literature .

Commercial and Regulatory Aspects

  • Pricing : The phenyl variant is moderately priced ($299–$2,370), while complex derivatives (e.g., CAS 1050477-45-6) are costlier due to multi-step synthesis .
  • Regulatory : Safety data sheets (SDS) for analogs like ethyl 5-chloro-4-oxo-1H-1,6-naphthyridine-3-carboxylate highlight standard handling precautions (GHS Category 1) .

Biological Activity

2-Phenyl-1,6-naphthyridine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H10N2O2C_{12}H_{10}N_{2}O_{2}. The presence of the phenyl group is crucial in influencing its biological activity, particularly in interactions with various biomolecular targets.

Target Interactions

Research indicates that this compound may interact with several biological targets, including enzymes involved in cancer cell proliferation such as topoisomerase II and DNA polymerase. These interactions can lead to the inhibition of critical cellular processes like DNA replication and repair.

Cellular Effects

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. This suggests a potential role in cancer therapy .

Biological Activities

The compound exhibits a range of biological activities:

  • Anticancer Activity : It has shown promising results in inhibiting the growth of various cancer cell lines. For example, studies have reported its effectiveness against larynx carcinoma cells (Hep-2) when compared to standard chemotherapeutic agents like paclitaxel .
  • Antimicrobial Activity : The compound has demonstrated antimicrobial properties against a variety of pathogens. It has been reported to be more effective than some fluoroquinolone antibiotics against resistant strains of bacteria such as Staphylococcus and Pseudomonas aeruginosa.
  • Anti-inflammatory Properties : Preliminary investigations suggest that it may also exhibit anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.

Pharmacokinetics and Stability

The pharmacokinetic profile of this compound is still under investigation. However, it is noted for good stability under standard laboratory conditions, although it may degrade under extreme pH or high temperature environments.

Research Findings and Case Studies

Several studies have focused on the synthesis and evaluation of derivatives of this compound:

StudyFindings
Hawes et al. (2023)Investigated anticancer potentials against Hep-2 cells; showed significant inhibition compared to paclitaxel .
Quintela et al. (2020)Evaluated antimicrobial activity; demonstrated effectiveness against various resistant bacterial strains .
Kumar & Pal (2020)Studied antihistaminic activity; found promising bronchorelaxant effects in guinea pig models .

Q & A

Q. What are the common synthetic routes for 2-phenyl-1,6-naphthyridine-3-carboxylic acid?

  • Methodological Answer: The synthesis typically involves:
  • Suzuki-Miyaura Coupling : A palladium-catalyzed cross-coupling reaction between aryl halides and organoboron compounds to introduce the phenyl group. This method is favored for its functional group tolerance and mild conditions .
  • Hydrolysis of Esters : Ethyl or methyl esters of the naphthyridine core are hydrolyzed under acidic (HCl/EtOH) or alkaline (KOH) conditions to yield the carboxylic acid. For example, ethyl 7-chloro-1-ethyl-4-oxo-1,6-naphthyridine-3-carboxylate was converted to the carboxylic acid via 2M KOH at 90°C .
  • Decarboxylation : In some cases, intermediates undergo thermal decarboxylation (e.g., 250–370°C) to remove protecting groups or modify substituents .

Q. How is the structure of this compound characterized?

  • Methodological Answer: Key techniques include:
  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and aromaticity.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation.
  • X-ray Crystallography : For resolving stereochemistry and solid-state packing, particularly in derivatives .
  • Infrared (IR) Spectroscopy : To identify carboxylic acid (-COOH) and other functional groups.

Advanced Research Questions

Q. How can reaction yields be optimized for this compound derivatives?

  • Methodological Answer: Yield optimization depends on:
  • Catalyst Selection : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in Suzuki reactions.

  • Temperature Control : Higher temperatures (e.g., 80–95°C) enhance hydrolysis rates but may degrade sensitive groups .

  • Solvent Systems : Polar aprotic solvents (DMF, DMSO) stabilize intermediates in decarboxylation .

  • Substituent Effects : Electron-withdrawing groups (e.g., -CF₃) on the naphthyridine ring can accelerate certain reactions .

    Table 1: Reaction Optimization Case Studies

    Reaction TypeConditionsYield (%)Reference
    Suzuki CouplingPd(OAc)₂, K₂CO₃, DMF, 80°C85
    Ester Hydrolysis2M KOH, 90°C, 14 min93
    DecarboxylationNeat, 370°C, 3 min72

Q. How to resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer: Discrepancies may arise from:
  • Assay Variability : Standardize in vitro assays (e.g., MIC for antimicrobial studies) across labs.
  • Purity Verification : Use HPLC (>95% purity) to rule out impurities affecting results .
  • Structural Confirmation : Re-synthesize disputed compounds and validate via NMR/MS to ensure consistency .
  • Computational Modeling : Molecular docking studies can predict binding affinities and rationalize activity trends .

Q. What strategies are effective for modifying the 1,6-naphthyridine core to enhance solubility or bioavailability?

  • Methodological Answer:
  • Derivatization : Convert the carboxylic acid to amides or esters (e.g., using H₂NNH₂ or MeOH/H₂SO₄) to improve lipophilicity .
  • Salt Formation : Hydrochloride salts (e.g., 6-methyl-2-oxo-1,2-dihydro-1,6-naphthyridine-3-carboxylic acid hydrochloride) enhance aqueous solubility .
  • PEGylation : Attach polyethylene glycol (PEG) chains to reduce aggregation in biological media .

Data Analysis and Experimental Design

Q. How to design experiments to study the electronic effects of substituents on the naphthyridine ring?

  • Methodological Answer:
  • Computational Studies : Use DFT calculations (e.g., Gaussian software) to map electron density and predict reactivity .
  • Electrochemical Analysis : Cyclic voltammetry to measure redox potentials influenced by electron-withdrawing/donating groups.
  • Comparative Synthesis : Synthesize analogs with -NO₂, -OCH₃, or -CF₃ groups and compare reaction kinetics .

Q. What analytical approaches validate the stability of this compound under physiological conditions?

  • Methodological Answer:
  • pH Stability Tests : Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability up to 300°C.
  • Light Exposure Studies : Use UV-vis spectroscopy to detect photodegradation products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.